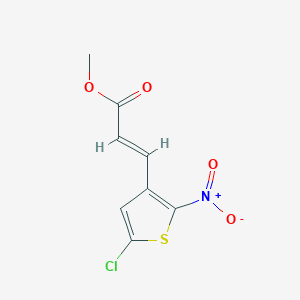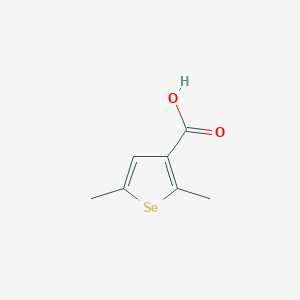![molecular formula C10H9N2O2S+ B429020 1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium](/img/structure/B429020.png)
1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium is a chemical compound with the molecular formula C10H9N2O2S+ It is characterized by the presence of a pyridinium ion linked to a nitro-substituted thienyl group
Preparation Methods
The synthesis of 1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium typically involves the reaction of 3-nitro-2-thiophenemethanol with pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium ion can interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium can be compared with other similar compounds such as:
- 2-[(3-Nitro-2-thienyl)methyl]pyridinium
- 3-[(3-Nitro-2-thienyl)methyl]pyridinium
- 4-[(3-Nitro-2-thienyl)methyl]pyridinium These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique positioning of the nitro group and the thienyl ring in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C10H9N2O2S+ |
|---|---|
Molecular Weight |
221.26g/mol |
IUPAC Name |
1-[(3-nitrothiophen-2-yl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C10H9N2O2S/c13-12(14)9-4-7-15-10(9)8-11-5-2-1-3-6-11/h1-7H,8H2/q+1 |
InChI Key |
VTQRXMNBPRCIAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=C(C=CS2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(C=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Selenopheno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B428937.png)
![N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B428938.png)
![Selenopheno[3,2-b]pyridine](/img/structure/B428939.png)
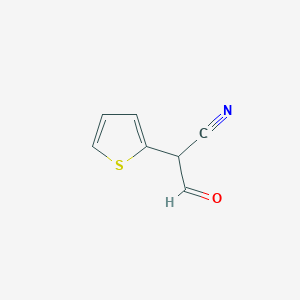
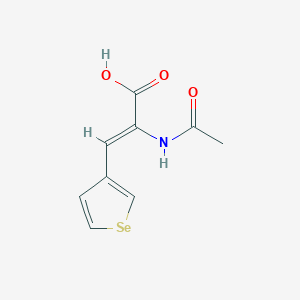
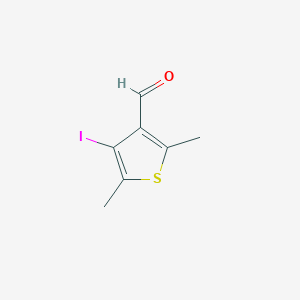
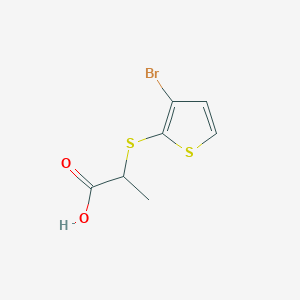
![2-Methylthieno[2,3-d]pyrimidin-4-amine 3-oxide](/img/structure/B428947.png)
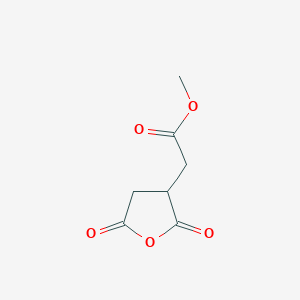
![[(E)-(4-methylthiophen-3-yl)methylideneamino]urea](/img/structure/B428951.png)
![1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine](/img/structure/B428952.png)
![Selenopheno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B428953.png)
